![molecular formula C10H9N3OS2 B14700198 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 14016-51-4](/img/structure/B14700198.png)
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linked to aromatic rings. This compound incorporates a thiazolidinone moiety, which is a five-membered ring containing both sulfur and nitrogen atoms. Azo dyes are widely used in various industries due to their vibrant colors and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the azo coupling reaction. This reaction is carried out by reacting 4-methylbenzenediazonium chloride with 4-sulfanylidene-1,3-thiazolidin-2-one under controlled conditions. The reaction is usually performed in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic medium are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its azo dye properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in antimicrobial or anticancer effects by disrupting cellular processes .
相似化合物的比较
Similar Compounds
- 5-[(E)-(4-Phenyldiazenyl)]-4-sulfanylidene-1,3-thiazolidin-2-one
- 5-[(E)-(4-Methylphenyl)diazenyl]-2-phenyl-1,3-thiazolidin-4-one
- 5-[(E)-(4-Methylphenyl)diazenyl]-4-phenyl-1,3-thiazolidin-2-one
Uniqueness
5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to its specific combination of the azo group and thiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
14016-51-4 |
|---|---|
分子式 |
C10H9N3OS2 |
分子量 |
251.3 g/mol |
IUPAC 名称 |
5-[(4-methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H9N3OS2/c1-6-2-4-7(5-3-6)12-13-9-8(15)11-10(14)16-9/h2-5,9H,1H3,(H,11,14,15) |
InChI 键 |
JNPNVIQSSLIHRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2C(=S)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


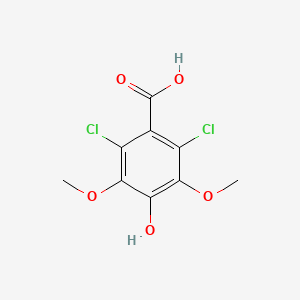
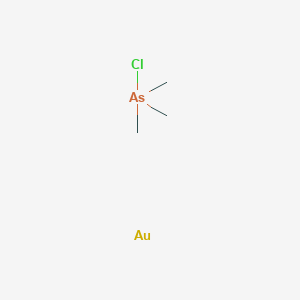

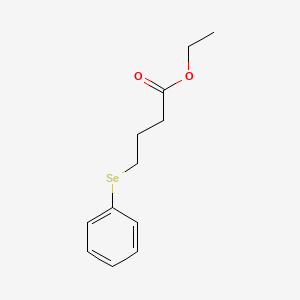

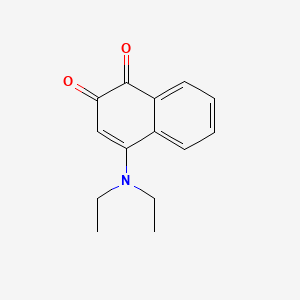

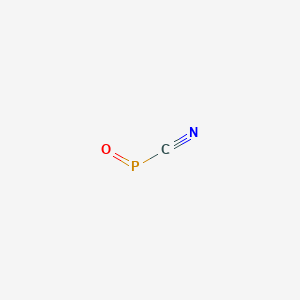
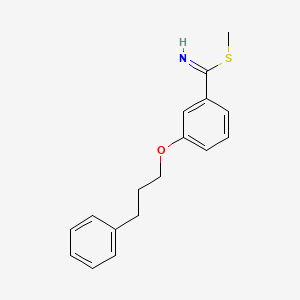
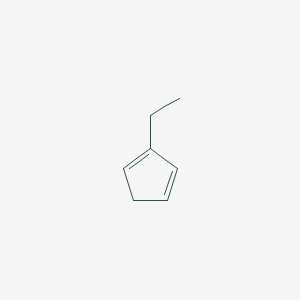
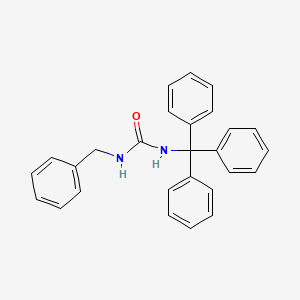
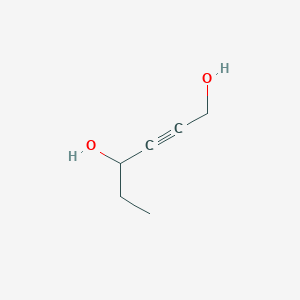
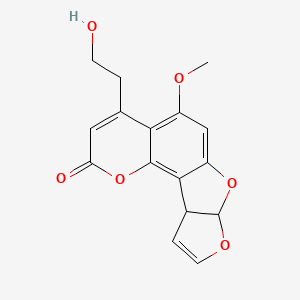
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
